molecular formula C14H21NO3 B11862742 (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate CAS No. 219919-36-5

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate

Cat. No.: B11862742
CAS No.: 219919-36-5
M. Wt: 251.32 g/mol
InChI Key: VTZNGWYYKFLMKV-GFCCVEGCSA-N
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Description

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is a chemical compound with the molecular formula C14H21NO3. It is known for its unique structure, which includes a benzyloxy group attached to an amino group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate typically involves the reaction of (S)-3,3-dimethylbutanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a strong acid like hydrochloric acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-((benzyloxy)amino)-3-methylbutanoate
  • (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylpentanoate
  • (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylhexanoate

Uniqueness

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a methyl ester functional group.

Biological Activity

(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 219919-36-5

The compound contains multiple functional groups including a methyl ester and an amine, which contribute to its reactivity and biological interactions. The benzyloxy group enhances its stability and solubility, making it a candidate for various applications in drug development.

Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its structural features allow it to participate in enzyme-mediated reactions, leading to the formation of metabolites that exhibit different biological activities .

Pharmacological Studies

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains. Its structure suggests potential efficacy against Gram-positive bacteria, similar to other compounds in its class .
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders .
  • Cellular Interaction : Interaction studies have utilized techniques such as NMR spectroscopy and mass spectrometry to elucidate how this compound binds to target proteins, affecting their function .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study A : Investigated the compound's antimicrobial properties against Streptococcus pneumoniae and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent .
  • Study B : Focused on the compound's role in enzyme inhibition within metabolic pathways relevant to cancer biology. The findings demonstrated a dose-dependent inhibition of key enzymes involved in tumor growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Protection of Functional Groups : Initial steps involve protecting the amine or carboxylic acid functionalities to prevent unwanted reactions.
  • Coupling Reactions : The benzyloxy derivative can be coupled with other components through amide bond formation using coupling agents such as carbodiimides.
  • Deprotection : After coupling, protective groups are removed to yield the final product.

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeResultReference
AntimicrobialStreptococcus pneumoniaeSignificant inhibition
Enzyme InhibitionMetabolic enzymesDose-dependent inhibition
Cellular InteractionVarious proteinsBinding affinity established

Properties

CAS No.

219919-36-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl (2S)-3,3-dimethyl-2-(phenylmethoxyamino)butanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)12(13(16)17-4)15-18-10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m1/s1

InChI Key

VTZNGWYYKFLMKV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NOCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(C(=O)OC)NOCC1=CC=CC=C1

Origin of Product

United States

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